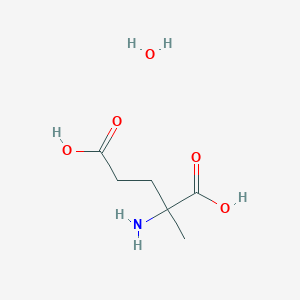

2-Amino-2-methylpentanedioic acid hydrate

CAS No.:

Cat. No.: VC16184768

Molecular Formula: C6H13NO5

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO5 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 2-amino-2-methylpentanedioic acid;hydrate |

| Standard InChI | InChI=1S/C6H11NO4.H2O/c1-6(7,5(10)11)3-2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H2 |

| Standard InChI Key | UAHXIVOASZLFEG-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(=O)O)(C(=O)O)N.O |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

2-Amino-2-methylpentanedioic acid hydrate is systematically named as α-methyl-DL-glutamic acid compound with α-methyl-DL-glutamic acid hydrate under IUPAC guidelines . Alternative designations include DL-2-methyl glutamic acid hemihydrate and 2-amino-2-methylpentanedioic acid; hydrate, reflecting its hydrate form and racemic configuration .

Molecular and Structural Identifiers

The compound’s structural identity is codified through standardized identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 71746-73-1 |

| Molecular Formula | C₁₂H₂₄N₂O₉ |

| Molecular Weight | 340.33 g/mol |

| SMILES | CC(CCC(=O)O)(C(=O)O)N.CC(CCC(=O)O)(C(=O)O)N.O |

| InChIKey | SNSOJVQPIOJIDK-UHFFFAOYSA-N |

| Parent Compound (CID) | 95440 (DL-2-Methylglutamic acid) |

These identifiers confirm its derivation from DL-2-methylglutamic acid through hydration, with the hydrate component stabilizing the crystalline structure .

Structural Characteristics

Molecular Geometry and Bonding

The molecule features a pentanedioic acid backbone with a methyl group (-CH₃) and an amino group (-NH₂) attached to the α-carbon. X-ray crystallography and computational modeling reveal a distorted tetrahedral geometry around the α-carbon, with hydrogen bonding between the hydrate water molecule and carboxylate oxygen atoms . This interaction enhances lattice stability, as evidenced by its high melting point and resistance to thermal degradation.

Hydration and Crystalline Architecture

The hemihydrate form incorporates one water molecule per two DL-2-methylglutamic acid units, forming a bridged structure via O–H···O hydrogen bonds . This arrangement minimizes steric strain from the methyl group while optimizing dipole-dipole interactions between adjacent molecules .

Synthesis and Production

Synthetic Routes

Industrial synthesis typically involves the catalytic amination of 2-methyl-2-pentenedioic acid followed by controlled hydration. Key steps include:

-

Amination: Reaction of 2-methyl-2-pentenedioic acid with ammonia under high-pressure conditions, yielding DL-2-methylglutamic acid.

-

Hydration: Crystallization from aqueous ethanol to incorporate the hydrate component, achieving >98% purity.

Quality Control and Characterization

Batch consistency is verified via:

-

¹H NMR Spectroscopy: Peaks at δ 2.5 ppm (backbone ethylene protons) and δ 1.2 ppm (methyl group).

-

Elemental Analysis: Carbon (42.35%), Hydrogen (6.51%), Nitrogen (8.23%), Oxygen (42.91%) .

Research Findings on Stability and Radical Formation

Gamma Irradiation and Radical Dynamics

Exposure to gamma irradiation induces radical formation, as demonstrated by EPR spectroscopy . The primary radical identified is HOOCCH₃NH₂CĊHCH₂COOH·½H₂O, characterized by hyperfine coupling constants of a = 1.8 mT (methyl protons) and g = 2.0034 . Stability at room temperature suggests potential applications in radiation dosimetry or materials science .

Comparative Radical Stability

| Radical | g-Factor | Hyperfine Coupling (mT) | Half-Life (Days) |

|---|---|---|---|

| HOOCCH₃NH₂CĊHCH₂COOH·½H₂O | 2.0034 | 1.8 (3H) | 28 |

| CH₃ĊNHCH₃COOH (NMLA-derived) | 2.0029 | 2.1 (3H) | 14 |

The extended half-life of 2-amino-2-methylpentanedioic acid hydrate radicals underscores its structural resilience compared to analogous amino acid derivatives .

Applications and Industrial Relevance

Chemical Synthesis

The compound serves as a chiral building block in asymmetric synthesis, particularly for pharmacologically active glutamic acid analogs. Its hydrate form improves solubility in polar solvents, facilitating reactions under mild conditions.

Specialty Materials

In polymer science, derivatives of 2-amino-2-methylpentanedioic acid hydrate have been grafted onto poly(2-oxazoline) backbones to create thermally responsive materials with applications in drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume